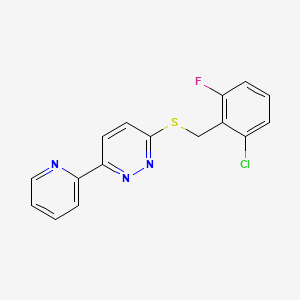

EAAT2 activator 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'activateur EAAT2 1 implique la formation de la structure de base de la thiopyridazine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyridazine : Le cycle pyridazine est synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés.

Introduction du groupe thio : Le groupe thio est introduit par une réaction de substitution nucléophile, où un thiol approprié réagit avec un dérivé de pyridazine halogéné.

Substitution par le groupe 2-chloro-6-fluorobenzyl : La dernière étape implique la substitution du cycle pyridazine par le groupe 2-chloro-6-fluorobenzyl dans des conditions réactionnelles spécifiques.

Les méthodes de production industrielle de l'activateur EAAT2 1 impliqueraient probablement l'optimisation de ces étapes de synthèse afin d'assurer un rendement et une pureté élevés, ainsi que l'extensibilité à la production à grande échelle.

Analyse Des Réactions Chimiques

L'activateur EAAT2 1 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle pyridazine, conduisant potentiellement à la formation de dérivés dihydropyridazine.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe benzyle halogéné.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et des nucléophiles comme les thiols pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'activateur EAAT2 1 a plusieurs applications de recherche scientifique :

Neuroprotection : Le composé a été montré pour protéger les neurones cultivés des dommages et de la mort excitotoxiques induits par le glutamate en augmentant l'expression d'EAAT2.

Traitement des maladies neurodégénératives : L'activateur EAAT2 1 a démontré un potentiel pour retarder le déclin de la fonction motrice et prolonger la durée de vie dans des modèles animaux de sclérose latérale amyotrophique (SLA).

Recherche sur l'épilepsie : Le composé a été trouvé pour réduire la mortalité, la mort neuronale et les crises récurrentes spontanées dans un modèle d'épilepsie du lobe temporal induite par la pilocarpine.

Études sur l'élimination du glutamate : L'activateur EAAT2 1 est utilisé dans la recherche pour étudier les mécanismes d'élimination du glutamate et le rôle d'EAAT2 dans le maintien de faibles concentrations extracellulaires de glutamate.

Mécanisme d'action

Le mécanisme d'action de l'activateur EAAT2 1 implique l'activation de la traduction d'EAAT2. Le composé active la protéine kinase C (PKC), qui active ensuite la protéine de liaison au Y-box 1 (YB-1). YB-1 régule ensuite l'activation de la traduction d'EAAT2, conduisant à des niveaux accrus de protéine EAAT2 dans les astrocytes . Cette augmentation de l'expression d'EAAT2 améliore l'élimination du glutamate des fentes synaptiques, prévenant ainsi l'excitotoxicité et offrant une neuroprotection .

Applications De Recherche Scientifique

EAAT2 activator 1 has several scientific research applications:

Neuroprotection: The compound has been shown to protect cultured neurons from glutamate-mediated excitotoxic injury and death by increasing EAAT2 expression.

Treatment of Neurodegenerative Diseases: This compound has demonstrated potential in delaying motor function decline and extending lifespan in animal models of amyotrophic lateral sclerosis (ALS).

Epilepsy Research: The compound has been found to reduce mortality, neuronal death, and spontaneous recurrent seizures in a pilocarpine-induced temporal lobe epilepsy model.

Glutamate Clearance Studies: This compound is used in research to study the mechanisms of glutamate clearance and the role of EAAT2 in maintaining low extracellular glutamate concentrations.

Mécanisme D'action

The mechanism of action of EAAT2 activator 1 involves the activation of EAAT2 translation. The compound activates protein kinase C (PKC), which subsequently activates Y-box–binding protein 1 (YB-1). YB-1 then regulates the activation of EAAT2 translation, leading to increased levels of EAAT2 protein in astrocytes . This increase in EAAT2 expression enhances glutamate clearance from synaptic clefts, thereby preventing excitotoxicity and providing neuroprotection .

Comparaison Avec Des Composés Similaires

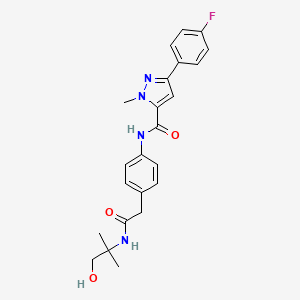

L'activateur EAAT2 1 peut être comparé à d'autres composés similaires, tels que :

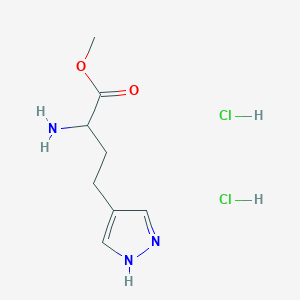

LDN/OSU-0212320 : Un dérivé de pyridazine qui augmente également l'expression d'EAAT2 et offre une neuroprotection.

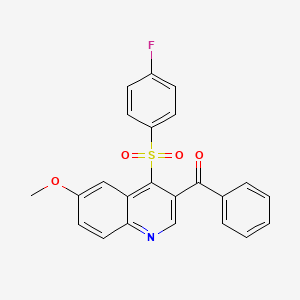

GT949 : Un composé de première génération qui sert de modulateur allostérique positif d'EAAT2.

DA-023 et NA-014 : Des modulateurs allostériques positifs sélectifs d'EAAT2 identifiés à partir d'une bibliothèque d'analogues inspirés par GT949.

L'unicité de l'activateur EAAT2 1 réside dans sa structure chimique spécifique et sa capacité à augmenter les niveaux de protéines EAAT2 de manière dose-dépendante .

Propriétés

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLFFJASADCESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-ethyl-5-(4-fluorophenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2624038.png)

![4,4-Dimethyl-3-oxo-2-[[4-(trifluoromethoxy)anilino]methylidene]pentanenitrile](/img/structure/B2624040.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2624041.png)

![2-(2-methoxyphenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2624046.png)

![3-Methyl-1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2624049.png)

![2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2624051.png)

![4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B2624052.png)